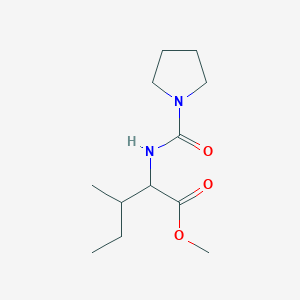
1-(2-Methylbenzyl)pyrrolidine
Descripción general
Descripción
1-(2-Methylbenzyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methylbenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylbenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediates in Antibacterial Synthesis : 1-(2-Methylbenzyl)pyrrolidine derivatives have been used as intermediates in the preparation of quinolone antibacterials. These compounds are useful for developing stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are crucial C7 side chains for antibacterials (Schroeder et al., 1992).
Anionic Cyclizations to Pyrrolidines : The α-methylbenzyl chiral auxiliary on nitrogen atoms in these compounds contributes to the formation of 3-substituted pyrrolidines with significant diastereomeric excess (d.e.). This process is important in stereoselective synthesis (Coldham et al., 1997).
Synthesis of Chiral 3-Substituted-Pyrrolidines : These compounds are synthesized starting from specific pyrrolidinones, with the α-methylbenzyl functionality serving as both a nitrogen protecting group and a chiral auxiliary. This method is vital for creating enantiomerically pure pyrrolidine derivatives (Suto et al., 1992).
Anti-Inflammatory and Analgesic Agents : Certain derivatives of 1-(2-Methylbenzyl)pyrrolidine have shown potential as anti-inflammatory and analgesic agents, and as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Photometric Reagents for Mercury : N-substituted pyrrolidine derivatives including 1-(2-Methylbenzyl)pyrrolidine variants have been used as photometric reagents for the determination of mercury in solutions, showcasing their utility in analytical chemistry (Pérez Ruiz et al., 1984).
Synthesis of Novel Antibiotics : Analogs of anisomycin, a type of antibiotic, have been synthesized using 1-(2-Methylbenzyl)pyrrolidine. These synthetic analogs were evaluated for their antiprotozoal, antifungal, and antibacterial activities (Hall et al., 1983).
Larvicidal and Nematicidal Activities : A new pyrrolidine alkaloid from the root barks of Orixa japonica, containing 1-(2-Methylbenzyl)pyrrolidine structure, exhibited larvicidal and nematicidal activities, suggesting its potential use in pest control (Liu et al., 2016).
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-13/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJYXZCTNQNKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





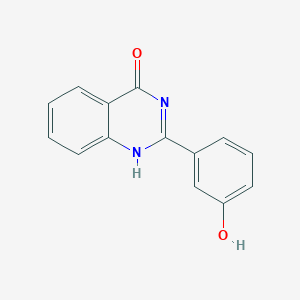
![[(3-Chlorophenyl)methyl]dimethylamine](/img/structure/B7883361.png)

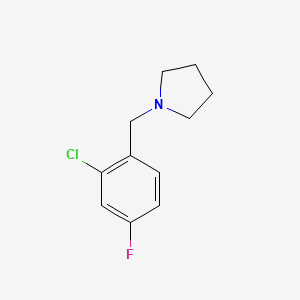
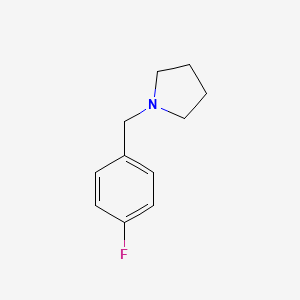
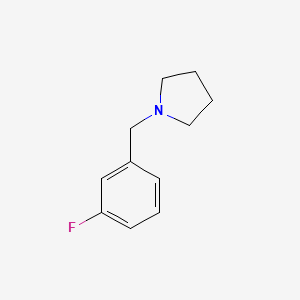
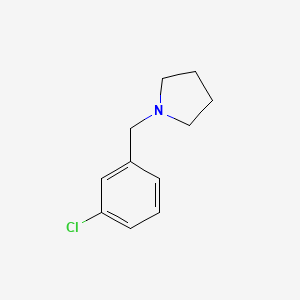
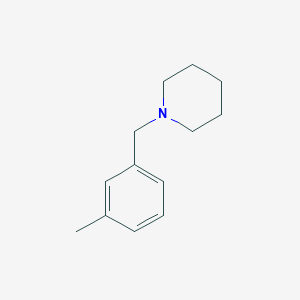

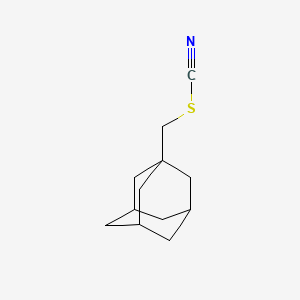
![2-hydroxy-4-({6-[(5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B7883419.png)
